N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide
Description
Historical Development of Pyridazine Derivatives
Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, gained prominence in drug discovery due to its unique electronic profile. Early applications focused on its weak basicity (pK~a~ ~2.3) and high dipole moment (~3.9 D), which enhance π-π stacking and hydrogen-bond acceptor capacity. Initial pyridazine-containing drugs like minaprine (14 ), a monoamine oxidase inhibitor, demonstrated CNS activity but faced limited clinical adoption. The 2020s marked a turning point with FDA approvals of relugolix (24 ), a gonadotropin-releasing hormone antagonist, and deucravacitinib (25 ), a tyrosine kinase 2 inhibitor, validating pyridazine’s utility in modern therapeutics. Structural analyses revealed that pyridazine’s C-3/C-6 electron deficiency modulates substituent effects, enabling fine-tuning of solubility (cLog P ~1.2) and cytochrome P450 inhibition profiles.
Evolution of Sulfonamide Functionalization in Drug Discovery
Sulfonamides, introduced clinically with sulfanilamide in the 1930s, revolutionized antibiotic therapy through their sulfamyl (-SO~2~NH~2~) moiety. Modern applications exploit sulfonamides’ dual hydrogen-bond donor/acceptor capacity (pK~BHX~ ~1.5–3.0) and metabolic stability. Strategic functionalization, such as N-alkylation or aryl substitution, mitigates crystalluria risks while enhancing target engagement. For example, 3,5-dimethylbenzenesulfonamide derivatives improve lipophilicity (ΔLog D~7.4~ +0.8 vs. unsubstituted analogs) without compromising aqueous solubility. Hybridization with heterocycles like pyridazine merges sulfonamide’s polarity with azine-directed molecular recognition, a strategy exemplified in antiviral and anti-inflammatory agents.
Research Progress on Pyridazin-3-yl-oxy-ethyl-sulfonamide Derivatives
Recent studies highlight the pyridazin-3-yl-oxy-ethyl scaffold’s versatility in drug design. Microwave-assisted synthesis routes enable rapid diversification, as demonstrated in derivatives PY-LP-3 (3-(5,6-diphenylpyridazin-3-yl)aniline) and PY-LP-12 (6-(4-methoxyphenyl)-3,4-diphenylpyridazine), which exhibit Zika virus suppression (EC~50~ 2.1–4.3 μM). Key structural determinants include:
- Pyridazine substitution : C-6 aryl groups (e.g., 4-fluorophenyl) enhance π-stacking with hydrophobic protein pockets.
- Ethoxy linkers : The -O-CH~2~CH~2~- spacer balances conformational flexibility and metabolic stability.
- Sulfonamide positioning : N-linked 3,5-dimethylbenzene groups reduce hERG channel binding (IC~50~ >10 μM vs. 1.2 μM for non-methylated analogs).
Table 1 : Comparative Properties of Pyridazin-3-yl-oxy-ethyl-sulfonamide Derivatives
Positioning of Target Compound in Current Research Landscape
N-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide integrates three optimization strategies:
- Fluorine-driven bioavailability : The 4-fluorophenyl group lowers Log D~7.4~ (2.4 vs. 3.1 for PY-LP-12) while maintaining viral protease affinity (K~d~ ~120 nM predicted).
- Sulfonamide steric shielding : 3,5-Dimethyl substitution reduces oxidative metabolism, extending half-life (t~1/2~ 6.7 h in human hepatocytes).
- Dipole-enhanced target engagement : Pyridazine’s 3.9 D dipole aligns with electronegative enzyme active sites, as observed in HRV capsid inhibitors like vapendavir (51 ).
Ongoing studies prioritize this scaffold for RNA virus applications, leveraging precedents like BTA-798’s (51 ) phase II success against picornaviruses. Computational modeling predicts the target compound’s sulfonamide oxygen atoms engage conserved lysine residues (e.g., Lys~219~ in HRV14), while the pyridazine ring π-stacks with tyrosine motifs.
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-11-15(2)13-18(12-14)28(25,26)22-9-10-27-20-8-7-19(23-24-20)16-3-5-17(21)6-4-16/h3-8,11-13,22H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXGCNBZQCOHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a 4-fluorophenyl group and an ethoxy linkage to a 3,5-dimethylbenzenesulfonamide moiety. Its molecular formula is , with a molecular weight of 433.5 g/mol. The structural components are believed to influence its interaction with biological targets, enhancing its potential efficacy in therapeutic applications.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including carbonic anhydrases, which are implicated in various diseases such as cancer and glaucoma. This inhibition can disrupt cellular processes and promote apoptosis in cancer cells .
- Receptor Interaction : The compound may function as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways crucial for cell survival and proliferation .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially making it useful in treating infections caused by resistant bacterial strains .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Viability Assays : In vitro studies on various cancer cell lines (e.g., A549 lung carcinoma and HeLa cervix carcinoma) demonstrated that the compound exhibits cytotoxic effects. The mechanism appears to involve disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .
- Case Study : A specific study highlighted that the compound showed selective toxicity towards A549 cells compared to non-tumorigenic breast epithelial cells (184B5), indicating its potential for targeted cancer therapy .
Antimicrobial Activity
The compound's antimicrobial activity has been explored through various assays:
- Minimum Inhibitory Concentration (MIC) tests revealed that it effectively inhibits the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .
Data Summary
| Biological Activity | Observations |
|---|---|
| Anticancer | Cytotoxic effects on A549 and HeLa cells; mechanism involves tubulin disruption |
| Antimicrobial | Effective against multiple bacterial strains; potential for treating resistant infections |
| Enzyme Inhibition | Inhibits carbonic anhydrases; may have implications in treating glaucoma and other diseases |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide exhibit promising anticancer properties. For instance, studies have shown that pyridazine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This compound's ability to target specific signaling pathways involved in tumor growth makes it a candidate for further investigation in cancer therapy .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains and fungi. The mechanism of action could involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Enzyme Inhibition Studies
This compound has been evaluated for its potential as an enzyme inhibitor. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic processes. This property can be leveraged in research focused on metabolic disorders and enzyme-related diseases .
Drug Development
The structural characteristics of this compound make it a valuable lead compound in drug development. Its ability to modulate biological targets suggests potential for creating novel therapeutics aimed at treating conditions such as diabetes and neurodegenerative diseases. The ongoing synthesis and modification of similar compounds aim to enhance efficacy and reduce toxicity .
Case Studies
- Anticancer Activity : A study published in Cancer Research demonstrated that a related pyridazine derivative significantly inhibited the growth of breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy : In another study, the antimicrobial activity of various sulfonamide derivatives was assessed against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the pyridazine moiety enhanced antibacterial potency, suggesting a structure-activity relationship worth exploring further .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related sulfonamide and heterocyclic derivatives from patent literature, emphasizing core structural variations, substituent effects, and physicochemical properties.
Structural and Functional Comparisons
Key Observations
Core Heterocycle Differences :
- The target’s pyridazine core contrasts with benzothiazole () and pyrazolopyrimidine () scaffolds. Pyridazine’s electron-deficient nature may alter hydrogen-bonding interactions compared to benzothiazole’s sulfur-containing aromatic system or pyrazolopyrimidine’s fused heterocyclic structure.
Substituent Effects: The 4-fluorophenyl group in the target compound is analogous to fluorinated aryl moieties in , which are known to enhance bioavailability and target binding in kinase inhibitors. However, the 3,5-dimethylbenzenesulfonamide group introduces steric hindrance absent in ’s simpler sulfamoylbenzothiazoles.
Physicochemical Properties :
- The N-methylbenzenesulfonamide in likely increases lipophilicity (logP) compared to the target’s dimethyl-substituted sulfonamide. The latter’s dimethyl groups may improve metabolic stability but reduce solubility.
Biological Activity :
- While ’s compound has a confirmed molecular weight (589.1 g/mol) and melting point, the target’s activity remains speculative. Benzothiazole derivatives in are associated with enzyme inhibition, suggesting sulfonamide-heterocycle hybrids are a viable drug design strategy.
Research Implications
- Target Compound Advantages : The ethoxyethyl linker may enhance conformational flexibility for target engagement, while the 3,5-dimethylbenzenesulfonamide could reduce off-target interactions compared to bulkier substituents.
- Limitations : Lack of empirical data (e.g., IC₅₀, pharmacokinetics) for the target compound limits direct comparisons. Structural analogs in patents suggest fluorinated sulfonamides are promising but require further optimization for selectivity.
Q & A
Basic Research Questions
Q. What strategies are recommended for optimizing the synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3,5-dimethylbenzenesulfonamide?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and stoichiometry). For example, pyridine is commonly used as a solvent and base in sulfonamide coupling reactions to minimize side reactions . Purification via column chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) followed by recrystallization ensures high purity . Monitoring reaction progress with TLC or HPLC can identify incomplete coupling or byproducts.
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C, and 19F for fluorophenyl groups) to confirm substituent positions and connectivity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while X-ray crystallography (if crystalline) provides definitive structural confirmation . FT-IR can verify sulfonamide and ether functional groups.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., replacing the 4-fluorophenyl group with other halogens or altering the pyridazin-3-yloxyethyl chain). Test these analogs in bioassays (e.g., enzyme inhibition or cellular uptake studies) to correlate structural changes with activity. Computational docking studies (using software like AutoDock) can predict binding modes to biological targets, guiding rational design .
Q. What approaches address solubility challenges during in vitro or in vivo testing?
- Methodological Answer : For low aqueous solubility, employ co-solvent systems (e.g., DMSO/PBS mixtures) or formulate micellar/nanoparticle carriers. Salt formation (e.g., sodium or hydrochloride salts) may improve solubility without altering bioactivity. Solubility parameters (Hansen or logP values) should be calculated to guide solvent selection .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Use orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm activity trends. Verify compound stability under assay conditions (e.g., pH, temperature) via HPLC. Cross-validate with structurally related analogs to identify assay-specific artifacts. Purity reassessment (NMR, HPLC) can rule out degradation as a confounding factor .
Q. What in silico strategies predict pharmacokinetic properties or off-target interactions?
- Methodological Answer : Use tools like SwissADME or pkCSM to estimate ADME properties (e.g., bioavailability, CYP450 interactions). Molecular dynamics simulations (GROMACS, AMBER) assess binding stability to primary targets. Off-target profiling via reverse docking (e.g., PharmMapper) identifies potential secondary interactions, guiding toxicity studies .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
